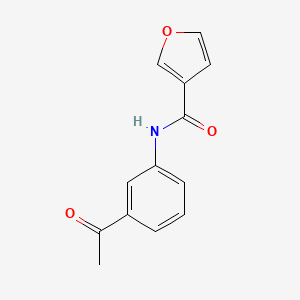

N-(3-acetylphenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9(15)10-3-2-4-12(7-10)14-13(16)11-5-6-17-8-11/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXKOMUMCVRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(3-Methoxyphenyl)furan-3-carboxamide (4c)

- Structure : The phenyl ring bears a methoxy (-OCH₃) group instead of an acetyl (-COCH₃) group.

- Synthesis : Prepared via a CuBr2-catalyzed coupling reaction in 69% yield, demonstrating moderate synthetic efficiency .

- Properties : The methoxy group is electron-donating, increasing the electron density of the phenyl ring. This contrasts with the acetyl group’s electron-withdrawing nature, which may reduce solubility in polar solvents.

- Data : Melting point = 146–148°C; $ ^1H $-NMR (DMSO): δ 3.75 (s, 3H, OCH₃) .

2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide

- Structure : Features a trifluoromethyl (-CF₃) group on the benzyl moiety and an indazole substituent.

- Activity : Acts as a Fascin inhibitor with IC₅₀ = 0.2 µM, highlighting the pharmacological relevance of furan-3-carboxamide derivatives .

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Modifications to the Carboxamide Side Chain

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)furan-3-carboxamide

- Structure : Replaces the acetylphenyl group with a benzofuran-hydroxypropyl chain.

- Molecular weight = 285.29 g/mol .

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility Insights |

|---|---|---|---|---|

| N-(3-Acetylphenyl)furan-3-carboxamide | C₁₃H₁₁NO₃ | Acetyl (-COCH₃) | N/A | Moderate polarity due to acetyl |

| N-(3-Methoxyphenyl)furan-3-carboxamide | C₁₂H₁₁NO₃ | Methoxy (-OCH₃) | 146–148 | Higher solubility in polar solvents |

| 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | C₁₂H₇F₃N₂O₄ | Nitro (-NO₂), CF₃ | N/A | Low solubility due to CF₃ and NO₂ |

Preparation Methods

Synthesis of Furan-3-Carboxylic Acid

A modified Fittig approach employs ethyl acetoacetate and chloroacetaldehyde in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via initial Claisen-Schmidt condensation to form a 1,4-dicarbonyl intermediate, which undergoes cyclization to yield ethyl furan-3-carboxylate. Hydrolysis of the ester with aqueous sodium hydroxide produces furan-3-carboxylic acid, a key intermediate. For example, heating ethyl 2-methyl-3-furoate with NaOH in ethanol-water (1:1) at reflux for 4 hours affords 2-methyl-3-furoic acid in 70–85% yield.

Key Reaction Conditions

Conversion to Furan-3-Carboxamide

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-aminoacetophenone in the presence of a base like triethylamine (Et₃N) or pyridine yields the target amide. For instance, treating furan-3-carbonyl chloride with 3-aminoacetophenone in dichloromethane (DCM) at 0°C for 2 hours, followed by room-temperature stirring, affords this compound in 60–70% yield.

One-Pot Aluminum Chloride-Mediated Synthesis

A streamlined one-pot method, detailed in patent literature, bypasses the isolation of intermediates by combining acetoacetanilide derivatives with acetoin (3-hydroxy-2-butanone) in the presence of AlCl₃. This approach leverages the Lewis acid’s dual role in facilitating both cyclization and amidation.

Reaction Mechanism and Optimization

The reaction begins with the formation of a keto-enolate intermediate from acetoacetanilide and acetoin. AlCl₃ promotes cyclization via electrophilic aromatic substitution, forming the furan ring, while simultaneously activating the carbonyl group for nucleophilic attack by the aniline nitrogen. For example, heating a mixture of o-methoxyacetoacetanilide (20.7 g, 0.1 mol), acetoin (8.8 g, 0.1 mol), and AlCl₃ (6.7 g, 0.05 mol) in toluene at 80°C for 30 minutes yields 2,4,5-trimethyl-3-(o-methoxycarboxanilido)furan in 70% yield.

Key Advantages

Adaptation for N-(3-Acetylphenyl) Derivatives

To synthesize this compound, 3-acetylacetoacetanilide replaces o-methoxyacetoacetanilide. The reaction proceeds analogously in toluene with AlCl₃, yielding the target compound after crystallization from benzene/petroleum ether.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Fittig + Amidation | 3–4 | 60–70 | AlCl₃, SOCl₂ | High purity, established protocol |

| One-Pot AlCl₃-Mediated | 1 | 65–75 | AlCl₃ | Scalable, time-efficient |

| Acylative Suzuki Coupling | 2 | 50–60 | Pd(PCy₃)₂Cl₂ | Modular, late-stage diversification |

Q & A

Q. Optimization Parameters :

- Temperature : Controlled heating (60–80°C) to accelerate coupling while avoiding decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling steps improve yield and regioselectivity .

Basic Question: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .

Advanced Question: How can computational modeling predict pharmacokinetic properties and target interactions?

Methodological Answer:

- Molecular Descriptors :

- Docking Studies :

- AutoDock/Vina : Simulates binding to enzymes (e.g., kinases) by aligning the acetylphenyl group in hydrophobic pockets and the furan ring in polar regions .

- ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks based on structural motifs .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .

- Orthogonal Validation :

- Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism-specific effects .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding factors (e.g., solvent effects in cell culture) .

Advanced Question: What structural features influence interactions with biological targets?

Methodological Answer:

- Acetylphenyl Group :

- The electron-withdrawing acetyl moiety enhances hydrogen-bond acceptor capacity, favoring interactions with serine/threonine residues in enzyme active sites .

- Furan Ring :

- Amide Linker :

- Stabilizes planar conformation, facilitating π-π stacking with aromatic residues (e.g., tyrosine in receptor tyrosine kinases) .

- Substituent Effects :

- Electron-donating groups (e.g., –OCH₃) on the phenyl ring increase solubility but may reduce membrane permeability .

Advanced Question: How can reaction intermediates be characterized to troubleshoot low yields?

Methodological Answer:

- LC-MS Monitoring :

- Tracks intermediates in real-time to identify incomplete reactions or side products (e.g., hydrolysis of the acyl chloride intermediate) .

- Kinetic Studies :

- Varies reaction time/temperature to optimize stepwise conversions (e.g., ensuring complete acylation before purification) .

- Byproduct Analysis :

- Uses HRMS and NMR to identify dimers or oxidized species, guiding solvent or catalyst adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.